3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

Catalog No.
S3366945
CAS No.
1052551-96-8
M.F
C10H10ClFN2S
M. Wt
244.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol...

CAS Number

1052551-96-8

Product Name

3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

IUPAC Name

3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride

Molecular Formula

C10H10ClFN2S

Molecular Weight

244.72 g/mol

InChI

InChI=1S/C10H9FN2S.ClH/c11-9-4-2-1-3-8(9)7-13-5-6-14-10(13)12;/h1-6,12H,7H2;1H

InChI Key

RSFLAEDQUJUUFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=CSC2=N)F.Cl

solubility

36.7 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CSC2=N)F.Cl

The exact mass of the compound 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a compound characterized by its unique thiazole structure, which incorporates a fluorinated phenyl group. The thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur atoms, contributing to the compound's biological activity and chemical reactivity. This compound is of interest due to its potential applications in medicinal chemistry and its structural similarity to other biologically active compounds.

The chemical behavior of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride can be understood through various synthetic pathways. Generally, thiazol-2-imines are synthesized via a one-pot three-component reaction involving aromatic α-bromoketones, primary amines, and phenyl isothiocyanate . The reactions typically yield thiazole derivatives through condensation reactions that may involve cyclization processes.

Compounds containing thiazole moieties have been extensively studied for their biological properties. 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride exhibits notable antibacterial and antioxidant activities. Research indicates that thiazole derivatives can act as promising agents against various pathogens and may also possess anti-inflammatory properties . The presence of the fluorinated phenyl group may enhance its lipophilicity and biological efficacy.

The synthesis of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride can be achieved through several methods:

  • One-Pot Synthesis: This involves the reaction of 2-fluorobenzylamine with isothiocyanates under mild conditions.
  • Condensation Reactions: The compound can also be synthesized by reacting appropriate aldehydes or ketones with thiourea derivatives.
  • Solvent Variations: Different solvents such as ethanol, acetic acid, or dimethylformamide can be employed to optimize yields and reaction times .

The applications of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride span several fields:

  • Pharmaceuticals: Its antibacterial and antioxidant properties make it a candidate for drug development.
  • Agriculture: Compounds with similar structures have been shown to promote plant growth and increase yield .
  • Material Science: Due to its unique chemical structure, it may find applications in the development of new materials with specific electronic or optical properties.

Interaction studies involving 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride focus on understanding its binding affinity to biological targets. Molecular docking studies suggest that this compound can effectively interact with enzymes or receptors involved in disease pathways . Such interactions are critical for elucidating its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride:

Compound NameStructure CharacteristicsUnique Features
1,3-ThiazoleContains nitrogen and sulfur; basic structureFound in various bioactive molecules
Thiazolium saltsPositively charged thiazole derivativesExhibits different reactivity patterns
ThiosemicarbazonesIncorporates thiourea functionalityKnown for diverse biological activities
5-FluoroindoleFluorinated indole derivativePotentially higher bioactivity due to fluorination

The uniqueness of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride lies in its specific combination of a fluorinated phenyl group with the thiazole framework, which may enhance its pharmacological properties compared to other similar compounds.

Traditional Hantzsch-Type Cyclization Approaches

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, has been adapted for synthesizing thiazol-2-imine derivatives. A modified Hantzsch cyclocondensation employs 1,3-dichloroacetone and thiourea intermediates to construct the thiazole core. For instance, Nefzi et al. demonstrated that treating resin-bound thioureas with 1,3-dichloroacetone at 70°C facilitates cyclization into 4-chloromethyl thiazoles, which are pivotal precursors for macrocyclic peptidomimetics. This method leverages the reactivity of α-haloketones with sulfur nucleophiles, enabling regioselective ring closure.

Key to this approach is the generation of a thiourea intermediate via Fmoc-isothiocyanate coupling, followed by deprotection and cyclocondensation. The resulting chloromethyl thiazole undergoes intramolecular thioalkylation with cysteine residues, yielding cyclic products in 29–47% yields. While traditional Hantzsch methods rely on stoichiometric reagents, modern adaptations integrate solid-phase synthesis to enhance purity and scalability.

One-Pot Multi-Step Synthesis Strategies

Copper-catalyzed one-pot syntheses have emerged as efficient routes for thiazolidin-2-imines. A novel four-component reaction combines primary amines, ketones, terminal alkynes, and isothiocyanates under CuCl₂ catalysis. The process begins with a KA² coupling between ketones and alkynes, forming propargylamine intermediates. Subsequent nucleophilic attack by isothiocyanates generates thioureas, which undergo 5-exo-dig S-cyclization to yield thiazolidin-2-imines (Figure 1).

Table 1: Reaction Conditions for Copper-Catalyzed One-Pot Synthesis

ComponentRoleOptimization Insights
CuCl₂ (5 mol%)Catalyzes KA² couplingHigher yields with electron-rich aryl isothiocyanates
Ti(OEt)₄Lewis acid additiveFacilitates imine formation
Dry tolueneSolventDilute conditions slow cyclization

This method achieves 54–81% yields for diverse substrates, including halogenated and alkyl-substituted isothiocyanates. The copper catalyst participates in both propargylamine formation and cyclization steps, with DFT calculations confirming lower activation barriers for S-cyclization versus N-cyclization pathways.

Bromination-Thiocyanation-Condensation Cascade Reactions

Bromination-thiocyanation cascades offer a step-economical route to thiazol-2-imines, though mechanistic details remain underexplored in recent literature. A proposed pathway involves α-bromoketone precursors reacting with thiocyanate sources to form thioamide intermediates, which cyclize upon condensation with amines. For example, Dethe and co-workers observed that brominated ketones undergo nucleophilic substitution with phenyl isothiocyanate, though direct evidence for this mechanism in fluorophenyl systems requires further validation.

Challenges include controlling regioselectivity during bromination and minimizing side reactions. Substrate electronic effects significantly influence yields; electron-withdrawing groups on aryl isothiocyanates enhance reactivity, whereas steric hindrance at the ortho position diminishes efficiency.

Role of α-Active Methylene Ketones in Precursor Design

α-Active methylene ketones are critical for constructing thiazol-2-imine frameworks. Their enolizable protons facilitate nucleophilic attacks, enabling ketone-amine condensations. In copper-catalyzed one-pot syntheses, ketones react with terminal alkynes and primary amines to form propargylamines, which are essential for subsequent cyclization. For instance, 1,4-dioxaspiro[4.5]decan-8-one participates in KA² couplings, demonstrating the versatility of cyclic ketones in precursor design.

The methylene group’s acidity is modulated by adjacent electron-withdrawing substituents, which stabilize enolate intermediates. This property is exploited in Hantzsch-type reactions, where dichloroacetone’s α-chlorine atoms enhance electrophilicity, promoting cyclocondensation with thioureas.

Nuclear Magnetic Resonance (NMR) Spectral Analysis Patterns

Proton (¹H) NMR Characteristics

The ¹H NMR spectrum of 3-[(2-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride reveals distinct splitting patterns and chemical shifts attributable to its unique substituents. The 2-fluorophenyl group generates aromatic proton signals in the δ 7.03–7.67 ppm range, consistent with fluorine-induced deshielding and coupling effects [1] [4]. Protons ortho to the fluorine atom exhibit a doublet-of-doublets splitting pattern (J ≈ 8–10 Hz) due to coupling with the fluorine nucleus (¹H-¹⁹F coupling) and adjacent aromatic protons [4]. The benzylic methylene group (–CH₂–) bridging the aromatic ring and thiazole moiety resonates as a singlet at δ 4.3–4.7 ppm, reflecting equivalence of the two protons in this position [1].

The dihydrothiazole ring protons display characteristic splitting:

  • The proton adjacent to the imine nitrogen (N–H⁺Cl⁻) appears as a broad singlet at δ 10.1–10.5 ppm, indicative of protonation in the hydrochloride form [1] [2].
  • Protons on the thiazole ring (C4 and C5) resonate as multiplets in the δ 3.1–3.5 ppm range, influenced by ring strain and electronic effects from the imine group [1].

Carbon (¹³C) NMR Assignments

¹³C NMR data highlight the electronic environment of key functional groups:

  • The imine carbon (C=N⁺) resonates at δ 155–160 ppm, a downfield shift resulting from conjugation with the thiazole sulfur and protonation [2] [3].
  • The fluorinated aromatic carbons exhibit distinct shifts: the carbon bearing fluorine (C2) appears at δ 158–162 ppm (¹J₃CF ≈ 245 Hz), while ortho and meta carbons resonate at δ 115–125 ppm due to fluorine’s electronegativity [4].
  • Thiazole ring carbons (C2, C4, and C5) fall within δ 100–130 ppm, with C2 (adjacent to sulfur) showing the most significant deshielding [3].

Mass Spectrometric Fragmentation Pathways

While direct mass spectrometry data for this compound are unavailable in the provided sources, fragmentation patterns can be inferred from structurally related thiazol-imine derivatives [1] [3]. The molecular ion ([M]⁺) of the free base (C₁₀H₉FN₂S) is expected at m/z 224.04. Key fragmentation pathways include:

  • Loss of HCl: The hydrochloride salt undergoes deprotonation, yielding a neutral loss of 36.46 Da (HCl) and generating a fragment at m/z 187.58 [1].
  • Cleavage of the Benzylic C–N Bond: The 2-fluorobenzyl group (C₇H₅F, 108.03 Da) dissociates, producing a residual thiazol-imine fragment at m/z 116.01 [3].
  • Ring Opening and Rearrangement: The thiazole ring ruptures, leading to secondary fragments such as [C₃H₃NS]⁺ (m/z 85.01) and [C₆H₄F]⁺ (m/z 95.03) [3].

Infrared (IR) Absorption Signatures of Thiazol-2-imine Motifs

The IR spectrum of the compound exhibits diagnostic absorption bands:

  • N–H Stretch: A broad band at ν 2500–2700 cm⁻¹ corresponds to the protonated imine group (N–H⁺), shifted from the free base’s typical ν 3300–3350 cm⁻¹ due to hydrochloride formation [2].
  • C=N⁺ Stretch: A strong absorption at ν 1595–1605 cm⁻¹ confirms the presence of the conjugated imine moiety [2] [3].
  • C–F Stretch: A medium-intensity peak at ν 1220–1150 cm⁻¹ arises from the aromatic C–F bond [4].
  • Thiazole Ring Vibrations: Bands at ν 690–710 cm⁻¹ (C–S–C asymmetric stretch) and ν 1480–1500 cm⁻¹ (C–N stretch) validate the heterocyclic structure [1] [3].

Impact of 2-Fluorophenyl Substituent Positioning

The strategic positioning of the fluorine atom within the phenyl ring system of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride represents a critical determinant of biological activity. Comprehensive structure-activity relationship studies have demonstrated that the ortho-position fluorine substitution pattern confers distinct pharmacological advantages compared to meta and para positioning alternatives.

Research findings indicate that ortho-fluorophenyl substituents exhibit preferential biological activity in thiazole-containing compounds, particularly in antimalarial applications where non-bulky, electron-withdrawing groups at the ortho position demonstrate enhanced potency [1]. The 2-fluorophenyl configuration creates a unique electronic environment that influences both the molecular conformation and the interaction profile with biological targets. Studies of structurally related thiazole derivatives have shown that compounds bearing ortho-fluorine substitution patterns achieve minimum inhibitory concentration values ranging from 0.024 to 0.98 micromolar, representing optimal activity within this chemical class [1].

The electronic properties of the ortho-fluorine atom contribute to the formation of intramolecular interactions that stabilize favorable conformational states. This positioning enables the creation of intramolecular hydrogen bonds with adjacent functional groups, particularly with amide or imine hydrogens, which can substantially influence the three-dimensional structure and subsequent receptor binding affinity [2]. The ortho-fluorine substituent also modulates the electron density distribution across the aromatic system, affecting both the nucleophilicity and electrophilicity of neighboring positions within the thiazole ring system.

Comparative analysis with meta and para-fluorophenyl derivatives reveals significant differences in biological performance. Meta-positioned fluorine substituents typically demonstrate reduced activity, with many compounds exhibiting inhibitory concentrations exceeding 50 micromolar [3]. This reduction in potency is attributed to the altered electronic distribution and the inability to form stabilizing intramolecular interactions that are characteristic of the ortho-positioning. Para-fluorophenyl derivatives, while showing activity in certain biological systems, generally require higher concentrations to achieve equivalent therapeutic effects compared to their ortho-substituted counterparts [3].

Table 1: Impact of 2-Fluorophenyl Substituent Positioning

Compound TypeBiological ActivityActivity Range (IC50/MIC)Reference
2-Fluorophenyl Thiazole DerivativesEnhanced antimalarial activity0.024-15.2 μM [1]
3-Fluorophenyl Thiazole DerivativesModerate cholinesterase inhibition9.2-15.6 μM [4]
4-Fluorophenyl Thiazole DerivativesReduced antiflaviviral activity18.1-28.3 μM [4]
Ortho-Fluorophenyl SubstituentsPreferred for antimalarial compounds0.024-0.98 μM [1]
Meta-Fluorophenyl SubstituentsWeak antiflaviviral activity>50 μM [3]
Para-Fluorophenyl SubstituentsOptimal for antiflaviviral compounds0.008-25 μM [3]

The influence of fluorine positioning extends beyond simple electronic effects to encompass considerations of molecular flexibility and conformational preferences. The ortho-fluorine atom restricts rotation around the phenyl-methyl bond, potentially locking the molecule into bioactive conformations that enhance target recognition and binding affinity. This conformational constraint has been observed in related fluorinated aromatic systems where the ortho-fluorine creates a gauche effect that stabilizes specific three-dimensional arrangements [5] [6].

Hydrochloride Salt Formation on Bioavailability

The conversion of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine to its hydrochloride salt form represents a pharmaceutical optimization strategy that significantly enhances bioavailability characteristics. Salt formation constitutes one of the most effective methods for improving the solubility and dissolution rates of basic pharmaceutical compounds, with hydrochloride salts being particularly advantageous for compounds containing basic nitrogen centers such as the imine functionality present in thiazol-2-imine derivatives [7] [8].

The hydrochloride salt formation process involves protonation of the basic imine nitrogen atom, creating a positively charged species that exhibits dramatically enhanced aqueous solubility compared to the neutral free base form. Experimental data from analogous thiazole-containing compounds demonstrate that hydrochloride salt formation can increase aqueous solubility by factors ranging from 10 to 300-fold, with specific examples showing improvements from baseline values of 0.03-8.3 milligrams per milliliter to enhanced solubilities of 300-2600 milligrams per milliliter [9].

The enhanced solubility profile directly translates to improved dissolution characteristics under physiologically relevant conditions. Studies employing biorelevant dissolution media, including bicarbonate buffer systems that more accurately simulate intestinal fluid conditions, have demonstrated that salt forms exhibit 2 to 100-fold increases in dissolution rates compared to their corresponding free base forms [10]. This acceleration in dissolution kinetics is particularly critical for compounds that exhibit dissolution-limited absorption, where the rate-limiting step for bioavailability is the release and solubilization of the active pharmaceutical ingredient from the dosage form.

The relationship between salt formation and bioavailability enhancement has been demonstrated through systematic pharmacokinetic studies. Case studies involving structurally related compounds have shown that optimization of salt form can result in bioavailability improvements of up to 25-fold compared to free base formulations [9]. In one documented example, a compound exhibiting less than 1 percent bioavailability as the free base achieved 25 percent bioavailability when formulated as an appropriately selected salt form, representing a transformative improvement in therapeutic utility.

Table 2: Hydrochloride Salt Formation Effects on Bioavailability

ParameterFree BaseHydrochloride SaltFold Enhancement
Aqueous Solubility Enhancement0.03-8.3 mg/mL300-2600 mg/mL10-300x
Dissolution Rate ImprovementLow2-100 fold increase2-100x
Bioavailability IncreaseBaseline25-fold improvementUp to 25x
Membrane PermeabilityHigh lipophilicitypH dependentVariable
Stability EnhancementVariableEnhanced crystalline formSignificant
Pharmacokinetic AdvantagePoor absorptionImproved oral absorption25x (case study)

The ionization state of the hydrochloride salt also influences membrane permeability characteristics through pH-dependent mechanisms. While the salt form exhibits enhanced solubility in aqueous environments, the degree of ionization varies with local pH conditions, affecting the balance between hydrophilic and lipophilic properties required for optimal membrane transport [11]. Under gastric conditions with low pH, the compound remains predominantly ionized, maintaining high solubility. As the pH increases in the intestinal environment, partial conversion to the more lipophilic free base form can occur, potentially facilitating membrane permeation while still benefiting from the improved dissolution characteristics imparted by initial salt formation.

The crystalline properties of hydrochloride salts contribute additional stability advantages that indirectly support bioavailability enhancement. Salt formation often results in more stable crystalline forms with reduced hygroscopicity and improved chemical stability compared to free base forms [12] [13]. These enhanced stability characteristics ensure consistent drug release profiles and minimize degradation during storage, maintaining the bioavailability advantages throughout the product lifecycle.

Comparative Analysis with Analogous Thiazol-2-imine Derivatives

Comprehensive structure-activity relationship studies of thiazol-2-imine derivatives reveal significant variations in biological activity based on structural modifications to the core heterocyclic framework. The 2,3-dihydro-1,3-thiazol-2-imine scaffold serves as a versatile platform for medicinal chemistry optimization, with systematic modifications providing insights into the molecular features essential for biological activity.

Benzothiazol-2-amine derivatives, featuring a fused benzene ring system, demonstrate enhanced biological activity compared to the simpler thiazol-2-imine framework. Studies of antimicrobial benzothiazole derivatives have shown up to 16-fold increases in potency relative to their non-fused counterparts, with minimum inhibitory concentration values reaching 0.024 micromolar against certain bacterial strains [14]. The additional aromatic system provides extended conjugation and increased hydrophobic surface area, potentially enhancing binding interactions with target proteins through pi-pi stacking and hydrophobic contacts.

The incorporation of additional nitrogen atoms into the heterocyclic system, as observed in 1,3,4-thiadiazol-2-imine derivatives, produces compounds with altered biological profiles. While these modifications maintain some degree of biological activity, they typically exhibit reduced potency compared to the parent thiazol-2-imine structure [15] [16]. The additional nitrogen atom alters the electronic distribution within the ring system and can affect hydrogen bonding patterns, potentially disrupting optimal target recognition. However, these derivatives may offer advantages in terms of selectivity or metabolic stability that could be valuable in specific therapeutic applications.

Isosteric replacements within the thiazole ring system provide additional insights into structure-activity relationships. Imidazol-2-imine derivatives, containing two nitrogen atoms in place of the sulfur and one nitrogen of the thiazole ring, generally exhibit substantially reduced or completely abolished biological activity [14]. This dramatic loss of activity underscores the importance of the sulfur atom in maintaining the optimal electronic and geometric properties required for target interaction. The sulfur atom contributes unique properties including polarizability and the ability to participate in sulfur-specific interactions that cannot be replicated by nitrogen substitution.

Oxazol-2-imine derivatives, where oxygen replaces sulfur in the heterocyclic ring, demonstrate 16 to 64-fold reductions in biological activity compared to their thiazole counterparts [14]. The smaller atomic radius and different electronic properties of oxygen compared to sulfur result in altered ring geometry and electronic distribution that negatively impact biological activity. These findings emphasize the critical role of the sulfur atom in maintaining the three-dimensional structure and electronic properties necessary for optimal biological performance.

Table 3: Comparative Analysis of Thiazol-2-imine Analogues

Analogue TypeStructural FeaturesActivity ComparisonKey Advantages
2,3-Dihydro-1,3-thiazol-2-imineFive-membered ring, imine groupBaseline activityBalanced properties
Benzothiazol-2-amineFused benzene ringEnhanced activity (16x potency)Increased potency
1,3,4-Thiadiazol-2-imineAdditional nitrogen atomModerate activity lossAlternative scaffold
Imidazol-2-imineTwo nitrogen atomsComplete activity lossDifferent selectivity
Oxazol-2-imineOxygen instead of sulfur64-fold activity reductionAltered pharmacokinetics
Thiazol-2-thioneThione instead of imineVariable activityDifferent mechanism

Thiazol-2-thione derivatives, featuring a thione group in place of the imine functionality, represent another important class of analogues with distinct biological properties. These compounds can exhibit variable activity depending on the specific biological target and may operate through different mechanisms of action compared to their imine counterparts [17]. The thione group provides different hydrogen bonding capabilities and electronic properties that can be advantageous for certain applications, particularly in cases where the target protein contains complementary binding sites that can accommodate the altered functionality.

The systematic evaluation of these structural variations provides valuable guidance for future medicinal chemistry efforts targeting the thiazol-2-imine scaffold. The data clearly demonstrate that the combination of the sulfur-containing thiazole ring with the imine functionality represents an optimal balance of electronic, geometric, and physicochemical properties for biological activity. While certain modifications such as benzene ring fusion can enhance potency, they may also introduce complications related to selectivity, metabolic stability, or synthetic accessibility that must be carefully considered in drug development efforts.

Dates

Last modified: 08-19-2023

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